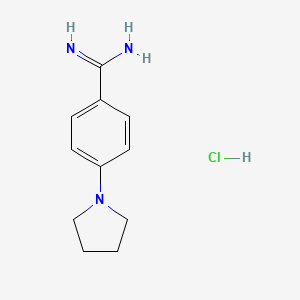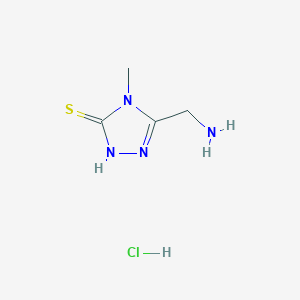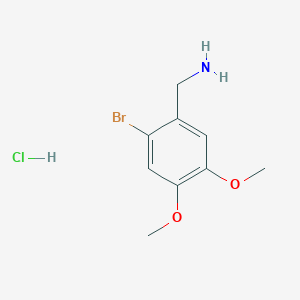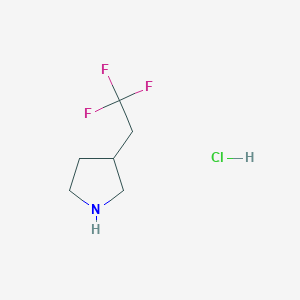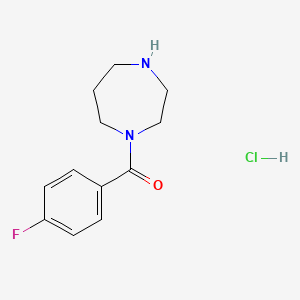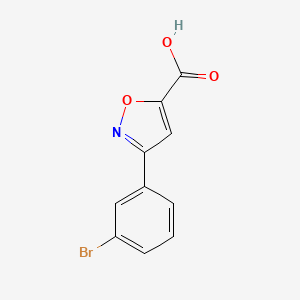
3-(3-溴苯基)-1,2-恶唑-5-羧酸
描述
3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H6BrNO3 and its molecular weight is 268.06 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成
3-(3-溴苯基)-1,2-恶唑-5-羧酸: 是一种在有机合成中具有重要价值的化合物,特别是在复杂分子构建中。 其溴苯基基团是一种用途广泛的手柄,可以进行各种钯催化的交叉偶联反应,例如铃木-宫浦偶联 。 这使得能够引入各种芳基或乙烯基基团,扩展分子的复杂性,并能够合成多种有机化合物。
作用机制
Target of Action
A compound with a similar structure, (3s)-n- (3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide, targets the enoyl- [acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis .
Biochemical Pathways
The enoyl- [acyl-carrier-protein] reductase [nadh] targeted by the similar compound is involved in the biosynthesis of mycolic acids, a major component of mycobacterial cell walls .
Result of Action
Given its potential target, it may have an impact on the biosynthesis of mycolic acids in mycobacterium tuberculosis .
生化分析
Biochemical Properties
3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. One of the key interactions of this compound is with enzymes involved in oxidative stress pathways. For instance, it has been shown to inhibit the activity of certain oxidative enzymes, thereby reducing the production of reactive oxygen species (ROS) and mitigating oxidative damage to cells . Additionally, 3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid can bind to specific proteins, altering their conformation and function. This binding can lead to the modulation of protein activity, influencing various biochemical pathways within the cell.
Cellular Effects
The effects of 3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid on cellular processes are diverse and depend on the type of cell and the concentration of the compound. In cancer cells, this compound has been observed to induce apoptosis, a process of programmed cell death, by activating specific signaling pathways . It also affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation, differentiation, and survival. Furthermore, 3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid influences cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to a decrease in the production of specific metabolites and an accumulation of substrates, disrupting normal cellular functions. Additionally, 3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid can interact with DNA and RNA, affecting gene expression and protein synthesis. These interactions can result in changes in cellular behavior and function, contributing to the compound’s overall biological activity.
Temporal Effects in Laboratory Settings
The effects of 3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid in laboratory settings can vary over time, depending on factors such as stability, degradation, and long-term exposure. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to 3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. These long-term effects are particularly relevant in in vitro and in vivo studies, where continuous exposure to the compound can provide insights into its potential therapeutic applications and toxicity.
Dosage Effects in Animal Models
The effects of 3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid in animal models are dose-dependent, with varying outcomes observed at different concentrations. At low doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and promoting cell survival . At higher doses, 3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid can induce toxic effects, including cellular damage and apoptosis. These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.
Metabolic Pathways
3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways affected by this compound is the glycolytic pathway, where it inhibits the activity of key glycolytic enzymes, leading to a decrease in glucose metabolism and energy production . Additionally, 3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid can influence the tricarboxylic acid (TCA) cycle by modulating the activity of enzymes involved in this pathway, further affecting cellular energy metabolism. These interactions with metabolic pathways underscore the compound’s potential as a modulator of cellular metabolism.
Transport and Distribution
The transport and distribution of 3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can be transported to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The distribution of 3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid within these compartments can influence its activity and function, as well as its interactions with other biomolecules. Understanding the transport and distribution mechanisms of this compound is crucial for elucidating its overall biological effects.
Subcellular Localization
The subcellular localization of 3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid plays a critical role in determining its activity and function. This compound has been found to localize in specific cellular compartments, such as the mitochondria and nucleus, where it can exert its effects on cellular processes . The localization of 3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid is influenced by targeting signals and post-translational modifications that direct it to specific organelles. These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
属性
IUPAC Name |
3-(3-bromophenyl)-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-7-3-1-2-6(4-7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSYMDMTPISSCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152531-91-3 | |
| Record name | 3-(3-bromophenyl)-1,2-oxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


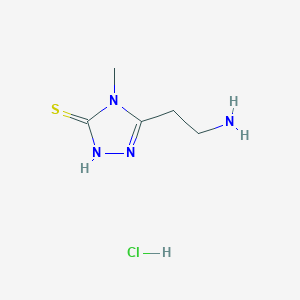

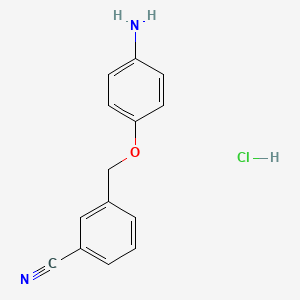
![3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1522989.png)

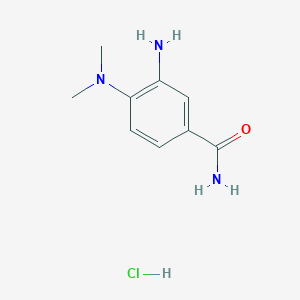
![Methyl 2-[(1,2,3,4-tetrahydroquinolin-8-yloxy)methyl]furan-3-carboxylate hydrochloride](/img/structure/B1522998.png)
